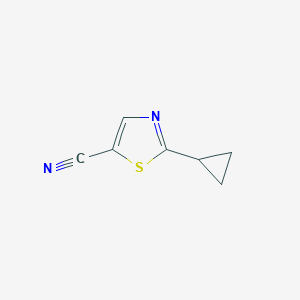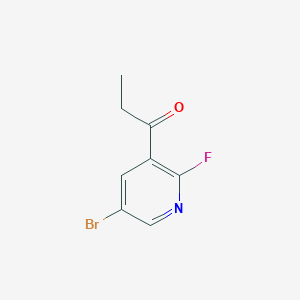
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is an organic compound with the molecular formula C8H7BrFNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 5-bromo-2-fluoropyridine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the conditions. Its bromine and fluorine atoms play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluoro-3-pyridyl)ethanone: Similar in structure but with an ethanone group instead of a propanone group.
2-(5-Bromo-2-fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group, making it useful in different types of chemical reactions.
Uniqueness
1-(5-Bromo-2-fluoro-3-pyridyl)-1-propanone is unique due to its specific combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H7BrFNO/c1-2-7(12)6-3-5(9)4-11-8(6)10/h3-4H,2H2,1H3 |
InChI Key |
QZTIFEVONRVSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


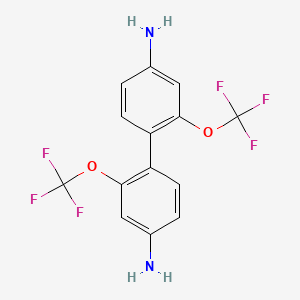
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
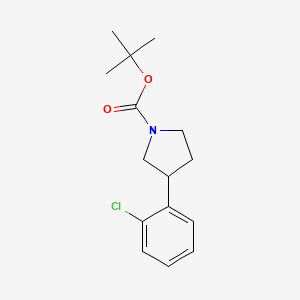
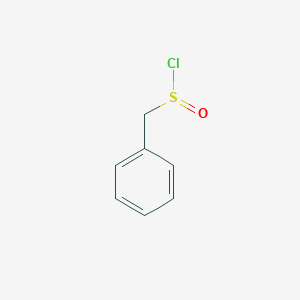
![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
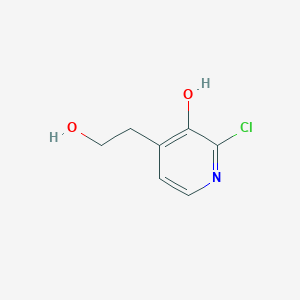
![tert-Butyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13675567.png)
![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
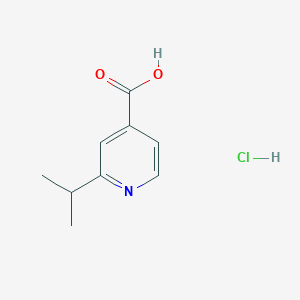
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)
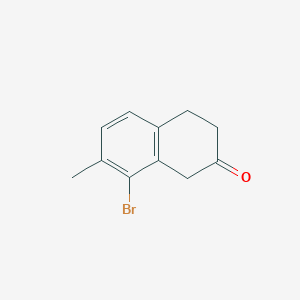
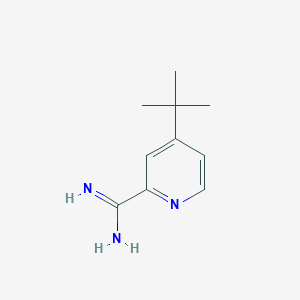
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)
